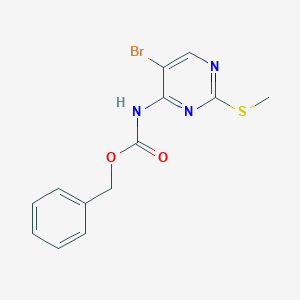

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C13H12BrN3O2S and a molecular weight of 354.22 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methylthio group, and a pyrimidine ring, making it a valuable compound in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate typically involves the reaction of 5-bromo-2-(methylthio)pyrimidine with benzyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

Substitution Reactions

The bromine atom at position 5 of the pyrimidine ring serves as a prime site for nucleophilic aromatic substitution (NAS) due to its electron-withdrawing effect, which activates the ring for such reactions .

| Reaction Type | Reagents/Conditions | Products/Outcome |

|---|---|---|

| Bromine Replacement | Amines (e.g., propylamine, ethanolamine) | 5-Amino-substituted pyrimidine derivatives |

| Cross-Coupling | Suzuki-Miyaura (Pd catalysis) | Boron-containing intermediates |

Example:

In the synthesis of V600EBRAF inhibitors, derivatives of this compound underwent bromine substitution with ethylamine/propylamine linkers, forming intermediates for sulfonamide-based anticancer agents .

Methylthio Group Reactivity

The methylthio (-SMe) group at position 2 participates in oxidation and alkylation reactions:

Oxidation to Sulfone/Sulfoxide

-

Reagents : H₂O₂, mCPBA, or other oxidizing agents.

-

Outcome : Conversion to sulfone (-SO₂Me) or sulfoxide (-SOMe), altering electronic properties and binding affinity.

Alkylation/Desulfurization

-

Reagents : Alkyl halides, AgNO₃.

-

Outcome : Thioether formation or replacement with oxygen/nitrogen nucleophiles.

Carbamate Functionalization

The benzyl carbamate group undergoes hydrolysis or transprotection:

| Reaction | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl/H₂O or TFA | Free amine + benzyl alcohol |

| Basic Hydrolysis | NaOH/EtOH | Sodium carbamate + benzyl alcohol |

Example:

Deprotection of benzyl carbamates via hydrogenolysis (H₂/Pd-C) is critical in generating bioactive amines for drug candidates .

Heterocyclic Ring Modifications

The pyrimidine ring itself can engage in cycloaddition or electrophilic substitution under controlled conditions:

-

Electrophilic Aromatic Substitution : Limited due to electron-deficient nature but feasible at position 4 or 6 under strong electrophiles.

-

Diels-Alder Reactions : With dienes under thermal or Lewis acid catalysis.

Comparative Reactivity Table

Mechanistic Insights

科学的研究の応用

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a drug candidate in various therapeutic areas.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbamate.

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a carbamate.

Uniqueness

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbamate linkage differentiates it from other similar compounds, potentially leading to different reactivity and applications.

生物活性

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromine atom and a methylthio group , linked to a benzyl carbamate moiety . This unique structure suggests potential interactions with various biological targets, enhancing its pharmacological profile.

| Structural Feature | Description |

|---|---|

| Pyrimidine Ring | Core structure providing biological activity |

| Bromine Atom | Enhances reactivity and binding affinity |

| Methylthio Group | Potential role in enzyme interaction |

| Carbamate Moiety | Increases solubility and bioavailability |

The biological activity of this compound is attributed to its interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors. The bromine atom and the methylthio group are crucial for its binding affinity, which may lead to observed antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant activity particularly against Gram-positive organisms. The compound's structure suggests it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of this compound. Its ability to modulate inflammatory pathways may position it as a candidate for treating conditions characterized by excessive inflammation. The exact mechanisms remain under investigation, but the compound's structural features suggest interactions with inflammatory mediators.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific functional groups in determining the biological activity of this compound. Variations in substituents can significantly impact its efficacy and selectivity towards biological targets . For instance, modifications to the benzyl moiety or alterations in the methylthio group can enhance or diminish its activity.

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial activity of similar pyrimidine derivatives, revealing that compounds with structural similarities to this compound exhibited MIC values ranging from 4 to 8 µg/mL against clinically relevant strains .

- Cytotoxicity Assessment : In vitro assays have shown that this compound does not exhibit significant cytotoxic effects at concentrations up to 25 µM, indicating a favorable safety profile for further development as an antimicrobial agent .

- Enzyme Inhibition Studies : Preliminary enzyme assays suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, supporting its potential as an antibiotic adjuvant .

特性

IUPAC Name |

benzyl N-(5-bromo-2-methylsulfanylpyrimidin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O2S/c1-20-12-15-7-10(14)11(16-12)17-13(18)19-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSFBWCTRVQQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NC(=O)OCC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。